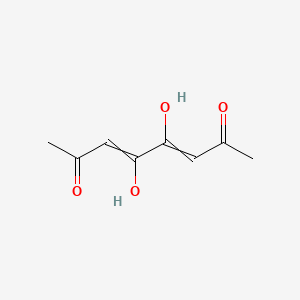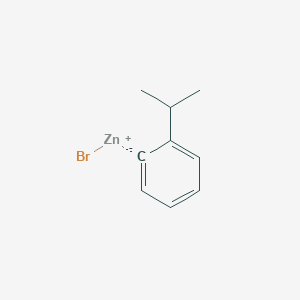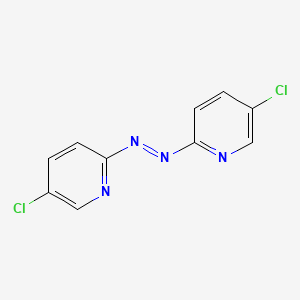
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine, commonly known as 6-Br-PTD, is a brominated pyridinium-based triazine-diamine compound that is widely used in scientific research. It has been studied for its potential applications in a variety of fields, such as electrochemistry, nanomaterials, and catalysis. 6-Br-PTD has also been investigated for its potential use in drug delivery, gene therapy, and imaging.
科学的研究の応用
6-Br-PTD has been studied for its potential applications in a variety of scientific research fields. It has been used as an electrochemical sensor for the detection of various analytes, such as glucose, urea, and ascorbic acid. It has also been used to synthesize nanomaterials, such as carbon nanotubes and nanowires. 6-Br-PTD has been investigated for its potential use in catalysis, as it has been found to be effective in the synthesis of various organic compounds. Additionally, 6-Br-PTD has been studied for its potential use in drug delivery, gene therapy, and imaging.
作用機序
The mechanism of action of 6-Br-PTD is not fully understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules. 6-Br-PTD can form hydrogen bonds with a variety of molecules, including proteins, nucleic acids, and carbohydrates. These hydrogen bonds can be used to facilitate the transport of molecules across cell membranes, as well as to stabilize the binding of molecules to their targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-PTD have not been extensively studied. However, it has been found to be non-toxic to cells in vitro, suggesting that it may be safe for use in laboratory experiments. Additionally, 6-Br-PTD has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This suggests that 6-Br-PTD may have anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 6-Br-PTD in laboratory experiments include its high yields, its low toxicity, and its ability to form strong hydrogen bonds. Additionally, 6-Br-PTD is relatively inexpensive and can be easily synthesized. The main limitation of 6-Br-PTD is that its mechanism of action is not fully understood, which can limit its potential applications.
将来の方向性
The potential future directions for 6-Br-PTD include further investigation into its mechanism of action, its potential applications in drug delivery, gene therapy, and imaging, and its potential use in the synthesis of nanomaterials. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further investigation into its potential use in catalysis could lead to the development of new methods for the synthesis of organic compounds.
合成法
6-Br-PTD can be synthesized via a variety of methods, including a Mannich reaction between 5-bromopyridine and 1,3,5-triazine-2,4-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as ascorbic acid. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired product. The reaction yields 6-Br-PTD in high yields and purity.
特性
IUPAC Name |
6-(5-bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN6/c9-5-1-4(2-12-3-5)6-13-7(10)15-8(11)14-6/h1-3H,(H4,10,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEJYLKFVPGPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)






